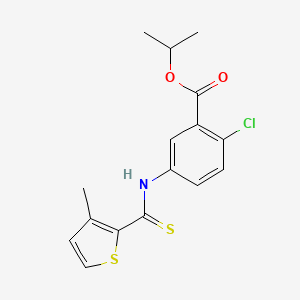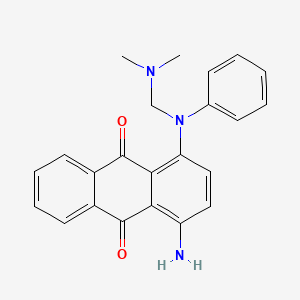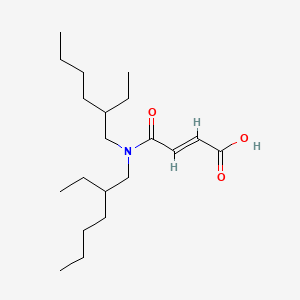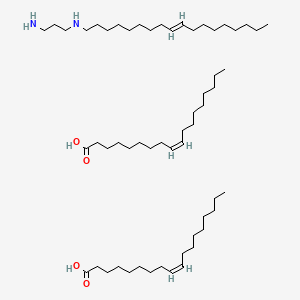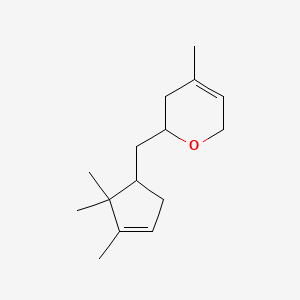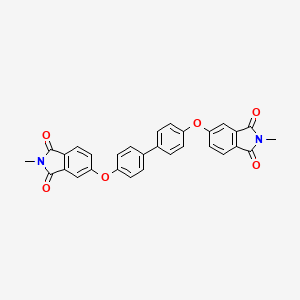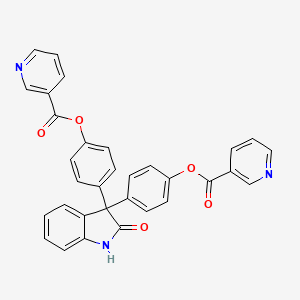
Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate: is a chemical compound with the molecular formula C16H26N2O6S. It is known for its unique structure, which includes both hydroxyethyl and hydroxyphenyl groups attached to an ammonium ion. This compound is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate typically involves the reaction of 2-hydroxyethylamine with 2-hydroxyphenylamine in the presence of sulfuric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate can undergo oxidation reactions, where the hydroxyethyl and hydroxyphenyl groups are oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can also be reduced, leading to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can occur, where the hydroxy groups are replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a buffer or stabilizing agent in various biochemical assays. It can also be used in the study of enzyme kinetics and protein interactions.
Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of pharmaceutical intermediates. It may also be used in the formulation of certain medications.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It can also be used as a catalyst or additive in various chemical processes.
Mechanism of Action
The mechanism of action of Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and hydroxyphenyl groups can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- Bis(2-hydroxyethyl)ammonium sulphate
- Bis(2-hydroxyphenyl)ammonium sulphate
- Bis(2-hydroxyethyl)(2-hydroxyphenyl)ammonium chloride
Comparison:
- Bis(2-hydroxyethyl)ammonium sulphate lacks the hydroxyphenyl group, making it less versatile in certain reactions.
- Bis(2-hydroxyphenyl)ammonium sulphate lacks the hydroxyethyl group, which may limit its solubility and reactivity in some contexts.
- Bis(2-hydroxyethyl)(2-hydroxyphenyl)ammonium chloride has a similar structure but with a chloride ion instead of a sulphate ion, which can affect its reactivity and interactions.
Uniqueness: Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate is unique due to the presence of both hydroxyethyl and hydroxyphenyl groups, providing a balance of hydrophilic and hydrophobic properties. This makes it versatile in various chemical reactions and applications.
Properties
CAS No. |
83732-79-0 |
|---|---|
Molecular Formula |
C16H24N2O8S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-hydroxyethyl-(2-hydroxyphenyl)azanium;sulfate |
InChI |
InChI=1S/2C8H11NO2.H2O4S/c2*10-6-5-9-7-3-1-2-4-8(7)11;1-5(2,3)4/h2*1-4,9-11H,5-6H2;(H2,1,2,3,4) |
InChI Key |
WTJRSQCNFRTNJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[NH2+]CCO)O.C1=CC=C(C(=C1)[NH2+]CCO)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


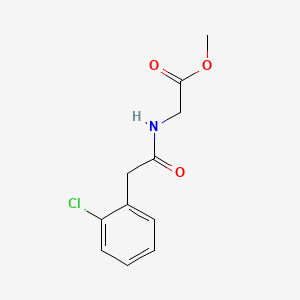
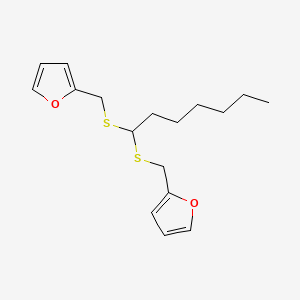
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)
